4-Iodo-N-isopropylbenzamide

Medicinal Chemistry Chemical Biology ADME Prediction

Researchers requiring a halogenated benzamide for chemoselective Pd-catalyzed cross-coupling will find 4-Iodo-N-isopropylbenzamide (CAS 425416-87-1) an optimal starting material. The para-iodine substituent functions as a superior leaving group versus Br/Cl analogs, enabling milder Suzuki-Miyaura and Sonogashira reactions. • Enables sequential coupling: iodine reacts first, preserving other halogens for orthogonal functionalization. • Distinct MW (289.11) and lipophilicity (XLogP3 ~2.8) provide a valuable SAR probe for CNS penetration studies. • Serves as cold precursor for ¹²³I/¹²⁵I radiolabeling in SPECT tracer development. • Supplied at ≥98% purity; batch-specific COA available.

Molecular Formula C10H12INO
Molecular Weight 289.11g/mol
CAS No. 425416-87-1
Cat. No. B398256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-N-isopropylbenzamide
CAS425416-87-1
Molecular FormulaC10H12INO
Molecular Weight289.11g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
InChIKeyDRCCJCULDBSFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-isopropylbenzamide Profile & Specifications


4-Iodo-N-isopropylbenzamide (CAS: 425416-87-1) is a para-iodinated benzamide derivative with the molecular formula C₁₀H₁₂INO and a molecular weight of 289.11 g/mol . This compound is classified as a halogenated benzamide building block, characterized by the presence of a heavy iodine atom at the 4-position of the phenyl ring and an N-isopropyl substituent on the amide nitrogen [1]. As a research chemical, it is supplied with a purity of ≥98% and is intended solely for laboratory research and further manufacturing use, not for direct human application .

Iodo-substituted benzamide building block for synthetic chemistry
Reactive iodo site for palladium-catalyzed cross-coupling sequences
Heavy atom label supports MS detection and radioimaging precursor use
Research-grade purity for reproducible transformations

4-Iodo-N-isopropylbenzamide: Why 4-Halo Analogs Fail


Direct substitution of 4-Iodo-N-isopropylbenzamide with its 4-bromo, 4-chloro, or 4-fluoro analogs is not scientifically justified without a rigorous re-evaluation of the specific application. The iodine atom fundamentally alters the compound's physicochemical profile, including a significantly higher molecular weight (289.11 g/mol) and increased lipophilicity (predicted XLogP3 of ~2.8–3.0) compared to bromo (MW: 242.11 g/mol, XLogP3: ~2.2), chloro (MW: 197.66 g/mol, XLogP3: ~1.8), and fluoro (MW: 181.21 g/mol, XLogP3: 2.1) analogs [1][2]. Furthermore, the reactivity profile of the iodine atom in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) differs markedly from that of lighter halogens, with iodine being a superior leaving group that enables milder reaction conditions or orthogonal functionalization strategies when combined with bromo or chloro substituents . These differences render simple analog substitution a high-risk approach without experimental validation.

4-Iodo compound Higher molecular weight and lipophilicity shift ADME prediction; direct replacement may alter pharmacokinetic modeling.
4-Bromo/Chloro/Fluoro analogs Lighter halogen analogs exhibit lower reactivity in cross-coupling and lack iodine-specific radiolabeling opportunities.
Cross-coupling strategy Iodo leaving-group reactivity enables chemoselective conditions; bromo or chloro analogs may require re-optimization.

4-Iodo-N-isopropylbenzamide Differentiation & Selection


Molecular Weight and Lipophilicity Differentiation

The molecular weight of 4-Iodo-N-isopropylbenzamide is 289.11 g/mol, which is 47.00 g/mol higher than the 4-bromo analog (242.11 g/mol) and 91.45 g/mol higher than the 4-fluoro analog (181.21 g/mol) [1][2]. This significant mass difference can be exploited in mass spectrometry-based assays for compound tracking or metabolite identification. Furthermore, the iodine atom increases the compound's lipophilicity; the predicted XLogP3 for the iodo derivative is approximately 2.8–3.0, compared to 2.1 for the fluoro analog [2] and an estimated ~2.2 for the bromo analog. This higher logP value indicates increased membrane permeability and potential for blood-brain barrier penetration, which is a critical differentiator in CNS drug discovery campaigns.

MW & Lipophilicity
Cross-study comparable
MW 289.11 vs 242.11 (Br), 181.21 (F); predicted XLogP3 ~2.8–3.0 vs 2.1 (F)
Distinct ADME profile limits direct analog substitution
Predicted logP; experimental confirmation recommended
Medicinal Chemistry Chemical Biology ADME Prediction

Cross-Coupling Reactivity Advantage of Iodine

In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond exhibits significantly higher reactivity compared to carbon-bromine or carbon-chlorine bonds. This is due to iodine's lower bond dissociation energy and superior leaving group ability. While direct kinetic data for 4-Iodo-N-isopropylbenzamide is not available, class-level inference from structurally related dihalogenated benzamides (e.g., 2-bromo-5-iodo-N-isopropylbenzamide) demonstrates that the iodine substituent can undergo chemoselective Suzuki or Sonogashira couplings under milder conditions (e.g., lower temperature, shorter reaction time) while leaving the bromine atom intact for subsequent functionalization . This orthogonal reactivity is a key differentiator, enabling the synthesis of complex molecular architectures that are not accessible with bromo or chloro analogs alone.

Cross-Coupling Reactivity
Class-level inference
Iodo substituent shows markedly higher reactivity than Br or Cl in Pd-catalyzed couplings
Supports chemoselective sequential coupling strategies
Direct kinetic data on this compound not reported
Organic Synthesis Catalysis Cross-Coupling

Iodine Radiolabeling for SPECT Imaging

The presence of an iodine atom at the para position provides a direct route for isotopic labeling with radioisotopes such as iodine-123 (¹²³I) or iodine-125 (¹²⁵I), which are widely used in single-photon emission computed tomography (SPECT) imaging and in vitro assays. This is a unique advantage over the bromo, chloro, or fluoro analogs, as no similarly convenient and clinically established radioisotopes exist for bromine or fluorine (¹⁸F labeling of fluoroarenes requires specialized nucleophilic aromatic substitution or other complex radiochemistry). While no specific data exists for 4-Iodo-N-isopropylbenzamide, class-level evidence from related iodobenzamide derivatives demonstrates successful radiolabeling and use as imaging agents for melanoma detection and other applications [1][2]. The cold compound can serve as a precursor for radioiodination via isotopic exchange or electrophilic substitution, offering a clear procurement rationale for nuclear medicine research.

SPECT Radiolabeling
Class-level inference
Para-iodo position amenable to ¹²³I/¹²⁵I labeling; Br/Cl analogs lack direct SPECT pathway
Enables development of SPECT imaging probes
Based on related iodobenzamide data
Nuclear Medicine Radiopharmacy Molecular Imaging

Commercial Availability and Purity

4-Iodo-N-isopropylbenzamide is commercially available from multiple research chemical suppliers with a standard purity of ≥98% . In contrast, some of its halogenated analogs, such as 4-bromo-N-isopropylbenzamide, may have lower reported purities (e.g., 98% typical) and longer lead times (up to 8-12 weeks for larger quantities) . While not a functional differentiation, this indicates a stable supply chain for the iodo compound, which can be a critical factor in procurement decisions for time-sensitive research projects. The compound is shipped at room temperature and stored at 2-8°C, ensuring ease of handling .

Purity & Availability
Supporting evidence
≥98% purity; standard commercial supply with room temperature shipping
Reliable procurement for reproducible research
Vendor specifications review advised
Chemical Procurement Quality Control Research Reagent

4-Iodo-N-isopropylbenzamide: Research & Industrial Applications


Sequential Cross-Coupling for Benzamide Libraries

Given its highly reactive iodo substituent, 4-Iodo-N-isopropylbenzamide is an ideal starting material for chemoselective, sequential palladium-catalyzed cross-coupling reactions. The iodine can be first coupled with an aryl boronic acid (Suzuki) or terminal alkyne (Sonogashira) under mild conditions, followed by further functionalization of other halogens (e.g., bromo) if present in a more complex analog. This enables the rapid generation of diverse, functionalized benzamide libraries for drug discovery or materials science .

Precursor for SPECT Imaging Agents

The iodine atom at the para position allows for straightforward radiolabeling with ¹²³I or ¹²⁵I. Researchers in nuclear medicine can utilize 4-Iodo-N-isopropylbenzamide as a cold precursor to develop novel SPECT tracers for imaging various biological targets, leveraging the established chemistry of radioiodinated benzamides in melanoma and neuroimaging [1].

SAR Probe for CNS Drug Discovery

The combination of an iodine atom and an N-isopropyl group results in a distinct physicochemical profile (MW: 289.11 g/mol, predicted XLogP3: ~2.8–3.0) that can be exploited as a probe in structure-activity relationship (SAR) studies. When compared to lighter halogen analogs, this compound can help delineate the impact of molecular weight and lipophilicity on target engagement, membrane permeability, and blood-brain barrier penetration in early-stage CNS drug discovery programs [1][2].

Mass Spectrometry Internal Standard & Metabolite Tracking

The significantly higher molecular weight of 4-Iodo-N-isopropylbenzamide compared to its bromo, chloro, or fluoro analogs makes it a useful tool in mass spectrometry. It can serve as a heavy isotope-labeled internal standard (if synthesized with ¹³C or ¹⁵N) or as a distinct mass tag for tracking metabolic transformations in vitro, where its unique m/z signature reduces background interference and improves assay sensitivity .

Application
Selection Property
Validation Focus
Sequential coupling libraries
Iodo chemoselectivity
Cross-coupling sequence validation
SPECT imaging probe development
Radioiodination site
Labeling efficiency and imaging research
CNS SAR probe
Physicochemical differentiation
Membrane permeability and CNS exposure models
Mass spectrometry tracking
Distinct mass signature
Assay sensitivity and metabolite tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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